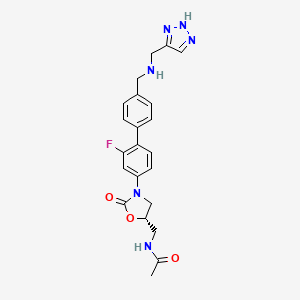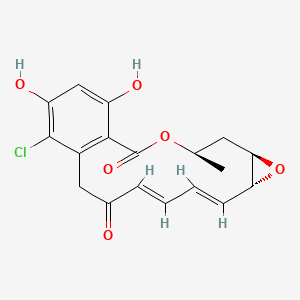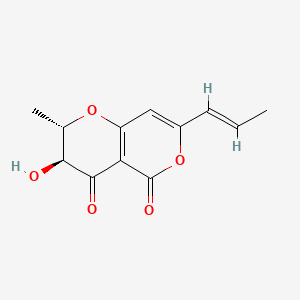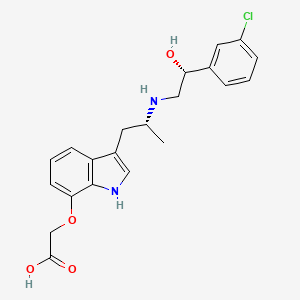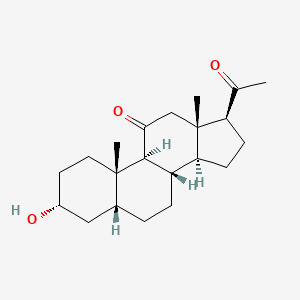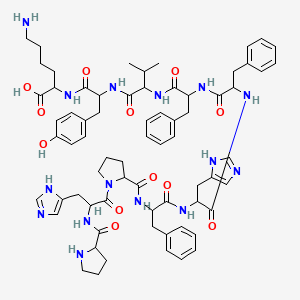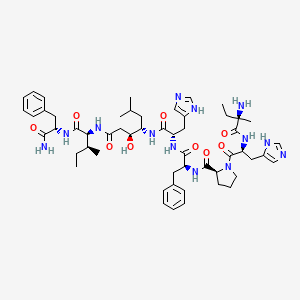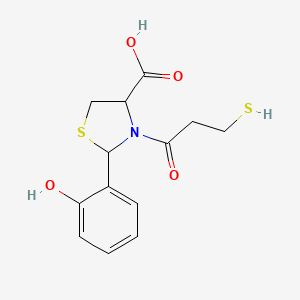
2-金刚烷羰基-精氨酸-苯丙氨酸-NH2 三氟乙酸盐
描述
RF9 是一种强效且选择性的神经肽 FF 受体拮抗剂。 它是由 L-精氨酸和 L-苯丙氨酰胺残基形成的二肽,其中 1-金刚烷基羰基取代了精氨酸残基 α-氨基氮上的氢原子 。 RF9 因其在调节疼痛、阿片类药物耐受性和其他生理过程中的作用而被广泛研究 .
科学研究应用
RF9 在科学研究中有多种应用:
作用机制
RF9 通过拮抗神经肽 FF 受体 (NPFF1R 和 NPFF2R) 发挥作用。 它阻断神经肽 FF 引起的血压和心率升高,并预防阿片类药物诱导的痛觉过敏和耐受 。 RF9 还激活促性腺激素释放激素 (GnRH) 神经元,导致哺乳动物中黄体生成激素 (LH) 和卵泡刺激素 (FSH) 的分泌增加 .
安全和危害
生化分析
Biochemical Properties
2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to act as a potent competitive antagonist of neuropeptide FF receptors (NPFF1R and NPFF2R). The compound exhibits high affinity for these receptors, with binding affinities of 58 nM for NPFF1R and 75 nM for NPFF2R . By inhibiting the activity of neuropeptide FF, 2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate can modulate nociceptive signaling pathways and enhance the therapeutic efficacy of opioids.
Cellular Effects
2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate exerts various effects on different types of cells and cellular processes. It has been found to activate gonadotropin-releasing hormone (GnRH) neurons, leading to increased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in mammals . This activation is dependent on the expression of the kisspeptin receptor (Kiss1r) in GnRH neurons. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of neuropeptide FF receptors.
Molecular Mechanism
The molecular mechanism of 2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate involves its interaction with neuropeptide FF receptors. As a competitive antagonist, it binds to NPFF1R and NPFF2R, preventing the activation of these receptors by endogenous neuropeptides . This inhibition leads to a reduction in the anti-opioid activity of neuropeptide FF, thereby enhancing the analgesic effects of opioids. The compound also generates inward currents in GnRH neurons, reminiscent of the effects of kisspeptin, further supporting its role in modulating reproductive hormone secretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate can vary over time. The compound is stable under standard storage conditions and exhibits consistent activity in in vitro and in vivo studies Long-term exposure to the compound has been shown to maintain its efficacy in modulating nociceptive signaling and enhancing opioid analgesia
Dosage Effects in Animal Models
The effects of 2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate in animal models are dose-dependent. At lower doses, the compound effectively antagonizes neuropeptide FF receptors, leading to enhanced opioid analgesia and increased gonadotropin secretion . Higher doses may result in adverse effects, including potential toxicity and disruption of normal cellular functions. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate is involved in metabolic pathways related to neuropeptide FF signaling. The compound interacts with enzymes and cofactors that regulate the synthesis and degradation of neuropeptides . By modulating these pathways, it can influence metabolic flux and alter metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, 2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its effects on neuropeptide FF receptors. The compound’s distribution within tissues is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-Adamantanecarbonyl-arg-phe-NH2 trifluoroacetate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with neuropeptide FF receptors and other biomolecules . Understanding its subcellular localization is essential for elucidating its precise mechanism of action and optimizing its therapeutic applications.
准备方法
RF9 通常采用固相肽合成法合成。 常见的合成策略是使用 Fmoc (9-芴甲氧基羰基) 策略,该策略涉及用 Fmoc 基团封闭反应性氨基。 合成过程通常包括在 1-金刚烷羧酸取代之前使用 DIC (N,N'-二异丙基碳二亚胺) 和 HOBt (1-羟基苯并三唑) 激活 1-金刚烷羧酸 。 最近的研究表明,使用 COMU (1-氰基-2-乙氧基-2-氧代亚乙基氨基氧基)-N,N,N',N'-四甲基脲鎓六氟磷酸盐) 和 DIPEA (N,N-二异丙基乙胺) 作为活化剂可以得到更纯净的化合物,没有副产物 .
化学反应分析
RF9 会经历各种化学反应,包括:
氧化: RF9 在特定条件下可以被氧化,但对其氧化产物的详细研究有限。
这些反应中常用的试剂包括 DIC、HOBt、COMU 和 DIPEA。 这些反应形成的主要产物取决于所用试剂和特定条件。
相似化合物的比较
RF9 在其强效和选择性地拮抗神经肽 FF 受体方面是独一无二的。 类似的化合物包括:
神经肽 FF (NPFF): 一种参与疼痛调节和阿片类药物耐受的肽.
神经肽 AF (NPAF): 与 NPFF 属于同一家族的另一种肽,具有相似的生理作用.
Kisspeptin: 一种激活 Kisspeptin 受体 (KISS1R) 的肽,对 GnRH 神经元具有相似的作用.
RF9 因其作为神经肽 FF 受体拮抗剂的高选择性和效力而脱颖而出,使其成为研究和潜在治疗应用中的一种有价值的工具。
属性
IUPAC Name |
N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N6O3/c27-22(33)21(12-16-5-2-1-3-6-16)31-23(34)20(7-4-8-30-25(28)29)32-24(35)26-13-17-9-18(14-26)11-19(10-17)15-26/h1-3,5-6,17-21H,4,7-15H2,(H2,27,33)(H,31,34)(H,32,35)(H4,28,29,30)/t17?,18?,19?,20-,21-,26?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKHUSRDQFQHAK-RNJMTYCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001151466 | |
| Record name | N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001151466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876310-60-0 | |
| Record name | N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876310-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-(Tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-L-arginyl-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001151466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-chlorobutyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1680493.png)

![N-(2,6-dimethylphenyl)-2-[heptyl(methyl)amino]acetamide](/img/structure/B1680495.png)
